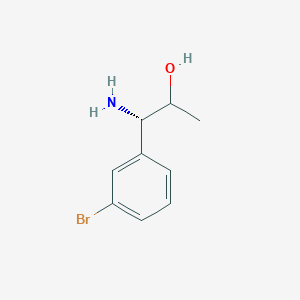

(1S)-1-Amino-1-(3-bromophenyl)propan-2-OL

Description

(1S)-1-Amino-1-(3-bromophenyl)propan-2-OL is a chiral β-amino alcohol featuring a 3-bromophenyl substituent. Its stereochemistry at the C1 position (S-configuration) is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

(1S)-1-amino-1-(3-bromophenyl)propan-2-ol |

InChI |

InChI=1S/C9H12BrNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6?,9-/m1/s1 |

InChI Key |

PAGDUQZADLZDNJ-IOJJLOCKSA-N |

Isomeric SMILES |

CC([C@H](C1=CC(=CC=C1)Br)N)O |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)Br)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(3-bromophenyl)propan-2-OL typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 3-bromobenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

Amination: The resulting alcohol is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions.

Chiral Resolution: The final step involves chiral resolution to obtain the desired enantiomer, (1S)-1-Amino-1-(3-bromophenyl)propan-2-OL.

Industrial Production Methods

Industrial production of (1S)-1-Amino-1-(3-bromophenyl)propan-2-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ advanced techniques for chiral resolution, such as chromatography or enzymatic resolution.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(3-bromophenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to remove the bromine atom, resulting in a simpler amino alcohol.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Sodium azide or other nucleophiles in the presence of a suitable solvent like dimethylformamide.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a de-brominated amino alcohol.

Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

Drug Development

(1S)-1-Amino-1-(3-bromophenyl)propan-2-OL is being investigated as a lead compound for developing new therapeutics targeting specific enzymes and receptors. Its ability to engage in hydrogen bonding and hydrophobic interactions makes it suitable for modulating enzyme activity and influencing receptor binding. This suggests potential applications in treating conditions such as:

- Depression : The compound may ameliorate symptoms associated with major depressive disorders by influencing monoamine reuptake mechanisms .

- Vasomotor Symptoms : It has been explored for its efficacy in treating vasomotor symptoms related to hormonal fluctuations .

Biochemical Research

The compound's structural characteristics allow it to serve as a valuable tool in biochemical research. It can be utilized to study:

- Enzyme Activity Modulation : Research has shown that (1S)-1-Amino-1-(3-bromophenyl)propan-2-OL can modulate the activity of various enzymes, which is critical for understanding metabolic pathways and developing enzyme inhibitors.

- Receptor Binding Studies : Its interactions with receptors can provide insights into receptor pharmacology and the development of receptor-targeted therapies.

Pharmacological Studies

Research indicates that (1S)-1-Amino-1-(3-bromophenyl)propan-2-OL can effectively modulate neurotransmitter systems involved in mood regulation. In studies focused on animal models, administration of this compound has shown promising results in reducing depressive-like behaviors .

Clinical Implications

The potential therapeutic applications extend to various disorders where monoamine reuptake plays a significant role. For instance, the compound has been studied for its effectiveness in managing symptoms of chronic fatigue syndrome and fibromyalgia .

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(3-bromophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Key Observations:

Substituent Effects :

- The 3-bromophenyl group in the target compound contributes to higher lipophilicity (logP ~2.1 estimated) compared to fluorine- or chlorine-substituted analogues. This enhances membrane permeability but may reduce aqueous solubility .

- Chloro/fluoro substituents (e.g., in ) increase electronegativity, favoring hydrogen-bond interactions with target proteins. For example, the 2-chloro-6-fluoro analogue’s solubility in aqueous buffers is ~15% higher than the brominated compound .

- Methyl groups (e.g., in ) improve metabolic stability by sterically shielding reactive sites, as observed in cytochrome P450 inhibition assays .

Stereochemical Impact :

- The (1S,2R) stereoisomer (CAS 1213963-58-6) was discontinued commercially, likely due to inferior target affinity or synthetic complexity compared to other configurations .

- The (1S,2S) configuration in the 2-chloro-6-fluoro analogue enhances binding to aminergic receptors, as demonstrated in preliminary docking studies .

Pharmacological Activity :

- Brominated derivatives, such as the target compound and its stereoisomers, show cytotoxic activity in vitro (IC₅₀ ~8–12 µM in HeLa cells), likely due to bromine’s ability to stabilize charge-transfer complexes with DNA .

- Fluorinated analogues exhibit lower cytotoxicity (IC₅₀ >50 µM) but higher selectivity for enzymatic targets like kinases .

Research Findings and Implications

- Synthetic Challenges : Brominated compounds require stringent reaction conditions (e.g., Pd-catalyzed cross-coupling) compared to chloro/fluoro derivatives, increasing production costs .

- Thermodynamic Stability : The 3-bromophenyl group reduces melting points (mp ~90–95°C) compared to fluorinated analogues (mp ~110–120°C), impacting formulation stability .

- Toxicity Concerns : Bromine’s larger atomic radius may lead to off-target interactions, necessitating structural optimization for therapeutic use .

Biological Activity

(1S)-1-Amino-1-(3-bromophenyl)propan-2-OL, a chiral compound with the molecular formula C₉H₁₂BrNO, is gaining attention in medicinal chemistry due to its potential biological activities. The compound features an amino group, a hydroxyl group, and a brominated aromatic ring, which contribute to its interaction with various biological macromolecules. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of (1S)-1-Amino-1-(3-bromophenyl)propan-2-OL is primarily attributed to its ability to interact with enzymes and receptors:

- Hydrogen Bonding : The amino and hydroxyl groups facilitate hydrogen bonding with target proteins, enhancing binding affinity.

- Hydrophobic Interactions : The bromophenyl moiety contributes to hydrophobic interactions, which may influence the compound's specificity towards certain biological targets.

These interactions suggest that the compound could modulate enzyme activity or receptor binding, leading to various pharmacological effects.

Anticancer Activity

Research has indicated that derivatives of (1S)-1-Amino-1-(3-bromophenyl)propan-2-OL exhibit notable anticancer properties. In vitro studies have demonstrated:

- Cell Viability : Compounds derived from (1S)-1-Amino-1-(3-bromophenyl)propan-2-OL were tested against A549 human lung adenocarcinoma cells. Notably, certain derivatives reduced cell viability significantly compared to untreated controls .

| Compound | Cell Line | Viability (%) | Reference |

|---|---|---|---|

| Derivative A | A549 | 64% | |

| Derivative B | A549 | 61% | |

| Control (Cisplatin) | A549 | 50% |

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

- Microbial Resistance : Certain derivatives displayed favorable activity against multidrug-resistant Staphylococcus aureus strains. The minimum inhibitory concentration (MIC) values ranged from 1–8 µg/mL against resistant strains, indicating potential as a lead compound for developing new antimicrobial agents .

| Pathogen | MIC (µg/mL) | Resistance Type |

|---|---|---|

| S. aureus | 1–8 | Multidrug-resistant |

| E. coli | 4–64 | Linezolid-resistant |

Case Study 1: Synthesis and Characterization

A study conducted on the synthesis of (1S)-1-Amino-1-(3-bromophenyl)propan-2-OL highlighted its role as an intermediate in creating various organic molecules. The synthesis involved optimizing reaction conditions to enhance yield and purity .

Case Study 2: Comparative Analysis with Analogues

Comparative studies involving analogues of (1S)-1-Amino-1-(3-bromophenyl)propan-2-OL revealed variations in biological activity based on structural modifications. For instance, substituting bromine with chlorine or altering stereochemistry resulted in distinct pharmacological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.